1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
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Overview
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound featuring a thiazepane ring, a fluorophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.
Sulfoxidation: The thiazepane ring is oxidized to introduce the sulfoxide group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether Formation: The final step involves the coupling of the fluorophenyl group with the thiazepane derivative, typically using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiazepane derivatives without the sulfoxide group.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The thiazepane ring and fluorophenyl group are crucial for binding affinity and specificity.
Chemical Reactivity: The sulfoxide and thioether groups are reactive sites that participate in various chemical transformations.
Comparison with Similar Compounds
1,4-Thiazepane Derivatives: Compounds with similar ring structures but different substituents.
Fluorophenyl Thioethers: Compounds with similar thioether linkages but different core structures.
Uniqueness: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the combination of a thiazepane ring, sulfoxide group, and fluorophenyl thioether linkage. This combination imparts distinct chemical and biological properties not found in other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in medicinal chemistry, biological studies, and materials science. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGVLLRZVOPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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